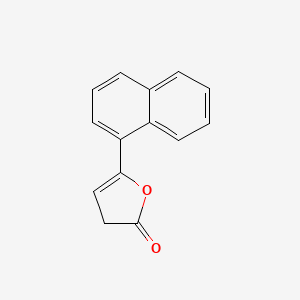5-(Naphthalen-1-YL)furan-2(3H)-one
CAS No.: 906560-16-5
Cat. No.: VC2830993
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 906560-16-5 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 5-naphthalen-1-yl-3H-furan-2-one |
| Standard InChI | InChI=1S/C14H10O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2 |
| Standard InChI Key | KSFLWMPJLKCMBH-UHFFFAOYSA-N |
| SMILES | C1C=C(OC1=O)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1C=C(OC1=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural Characteristics
Chemical Composition and Molecular Structure
5-(Naphthalen-1-yl)furan-2(3H)-one is composed of a naphthalene ring system attached to position 5 of a furan-2(3H)-one moiety. The molecular formula is C14H10O2 with a molecular weight of 210.23 g/mol . The structure features a γ-lactone ring (the furan-2(3H)-one) connected to a bicyclic aromatic naphthalene system. The 3H designation indicates that the furanone portion exists in its keto form rather than the enol tautomer.
Physical Properties
The physical properties of 5-(Naphthalen-1-yl)furan-2(3H)-one are characterized by its relatively low molecular weight and the presence of both polar (lactone) and nonpolar (naphthalene) structural components. The compound's solubility profile is influenced by these dual characteristics, making it potentially soluble in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Structural Data
The following table summarizes the key structural data for 5-(Naphthalen-1-yl)furan-2(3H)-one:
Synthesis Methodologies
Reported Synthesis Routes
The synthesis of 5-(Naphthalen-1-yl)furan-2(3H)-one has been documented in the scientific literature, notably by Jones and Gibson in their 2006 publication in Heterocycles journal. The reported synthetic methodology involves the use of acetic anhydride, toluene-4-sulfonic acid, and acetic acid as reagents .
Reaction Conditions and Yield
The synthesis procedure typically employs a reaction time of approximately 4 hours and yields the target compound with an efficiency of 93.4% . This high yield suggests that the synthetic route is efficient and potentially suitable for scale-up procedures, which is advantageous for both research and potential commercial applications.
Chemical Properties and Reactivity
Reactivity Profile
The reactivity of 5-(Naphthalen-1-yl)furan-2(3H)-one is primarily determined by its functional groups: the lactone ring and the naphthalene moiety. The lactone carbonyl is susceptible to nucleophilic attack, potentially enabling ring-opening reactions under appropriate conditions. The naphthalene portion, being aromatic, can participate in electrophilic aromatic substitution reactions typical of aromatic compounds.
Structure-Activity Relationships
Structure-activity relationships for furanone derivatives suggest that the presence of the naphthalene ring may confer increased lipophilicity compared to other aryl-substituted furanones. This property could potentially influence the compound's biological activities, particularly its ability to interact with lipophilic binding sites in biological targets.
The related compound 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3H)-one has been noted for potential applications in materials science and medicinal chemistry due to its conjugated structure. By analogy, 5-(Naphthalen-1-yl)furan-2(3H)-one may demonstrate similar potential, though with distinct properties due to its simpler structure lacking the additional phenyl groups.
Current Research and Future Perspectives
Research Gaps
Despite the potential applications of 5-(Naphthalen-1-yl)furan-2(3H)-one, there appears to be limited comprehensive research specifically focused on this compound. Areas requiring further investigation include:
-
Detailed structure-activity relationship studies
-
Evaluation of specific biological activities
-
Exploration of alternative and more environmentally friendly synthesis routes
-
Investigation of potential applications in materials science
-
Development of structure-based drug design approaches incorporating this scaffold
Future Research Directions
Future research on 5-(Naphthalen-1-yl)furan-2(3H)-one might focus on:
-
Systematic biological evaluation to determine potential therapeutic applications
-
Synthesis of derivatives with enhanced biological activities
-
Development of sustainable synthetic routes
-
Exploration of applications in polymer chemistry and materials science
-
Investigation of supramolecular chemistry applications leveraging the naphthalene and furanone functionalities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume